1-Benzyl-4-(4-tetrahydropyranyl)piperazine
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Overview
Description
1-Benzyl-4-(4-tetrahydropyranyl)piperazine is a heterocyclic compound with the molecular formula C16H24N2O It is a derivative of piperazine, where the piperazine ring is substituted with a benzyl group and a tetrahydropyranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-tetrahydropyranyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-tetrahydropyranyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and tetrahydropyranyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced piperazine derivatives.
Substitution: Formation of substituted benzyl or tetrahydropyranyl derivatives.
Scientific Research Applications
1-Benzyl-4-(4-tetrahydropyranyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-tetrahydropyranyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications.
Comparison with Similar Compounds
1-Benzyl-4-(4-tetrahydropyranyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: A simpler derivative with only a benzyl group attached to the piperazine ring.
1-Benzyl-4-(4-pyridinyl)piperazine: A compound with a pyridinyl group instead of a tetrahydropyranyl group.
1-Benzylpyrazole-4-boronic acid pinacol ester: A related compound with a pyrazole ring and boronic acid ester group.
The uniqueness of this compound lies in its combination of the benzyl and tetrahydropyranyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-benzyl-4-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-10-18(11-9-17)16-6-12-19-13-7-16/h1-5,16H,6-14H2 |
InChI Key |
ZVAUGYUBSPDHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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